D-Glutamine tert-Butyl Ester Hydrochloride
Description
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Structure
2D Structure
Properties
IUPAC Name |
tert-butyl (2R)-2,5-diamino-5-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H2,11,12);1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPNUNKDKQACNC-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Fundamental Chemical Aspects of D Glutamine Tert Butyl Ester Hydrochloride
Derivatization and Analog Synthesis
D-Glutamine tert-butyl ester hydrochloride serves as a key building block for synthesizing more complex molecules, particularly peptides and glutamine analogs. acs.orgnih.gov With its carboxylic acid group temporarily masked, the free amino group is available for nucleophilic attack or acylation reactions.
Peptide Synthesis: In peptide synthesis, the protected D-glutamine derivative can be coupled with an N-protected amino acid (or peptide) that has an activated C-terminus. google.com After the peptide bond is formed, the tert-butyl ester can be selectively removed under acidic conditions to reveal the C-terminal carboxylic acid, allowing for further chain elongation. ku.dkyoutube.com
Analog Synthesis: The compound is also a precursor for various glutamine analogs. acs.org For example, research into antiviral protease inhibitors has utilized cyclic glutamine analogs derived from protected glutamic acid esters. acs.org The synthesis of β-hydroxy derivatives of glutamine has also been reported, starting from protected precursors to build unnatural amino acids for incorporation into peptides. rsc.orgrsc.org The protected D-glutamine scaffold allows for modifications at the amino terminus or, after further transformations, on the side chain, leading to a diverse range of structurally modified compounds for chemical and biological studies. nih.govnih.gov
Synthesis of Substituted Glutamine Esters and Amides
The synthesis of this compound and related substituted derivatives involves strategic protection and activation of the functional groups of glutamic acid or glutamine. The tert-butyl ester is particularly valuable as a protecting group for the side-chain carboxylic acid due to its resistance to a variety of reaction conditions, including those involving alkaline hydrolysis. researchgate.net
A common and convenient method for the synthesis of tert-butyl esters of amino acids is the acid-catalyzed reaction of the amino acid with isobutylene (B52900) or tert-butyl acetate (B1210297). researchgate.netgoogle.com For instance, L-phenylalanine can be converted to its tert-butyl ester hydrochloride in high yield by reacting it with tert-butyl acetate in the presence of perchloric acid, followed by treatment with hydrogen chloride. google.com A similar principle is applied to glutamic acid, where the side-chain γ-carboxyl group is esterified. A patented method describes the synthesis of L-glutamic acid-α-tert-butyl ester by first reacting L-glutamic acid-γ-methyl ester with a reaction solvent like tert-butyl acetate under acid catalysis (e.g., perchloric acid), followed by protection of the amino group, hydrolysis of the methyl ester, and subsequent deprotection of the amino group. google.com
The synthesis of more complex substituted glutamine esters and amides often starts from a protected precursor like L-pyroglutamic acid. nih.gov A representative synthetic sequence involves:
Esterification: The carboxyl group of L-pyroglutamic acid is esterified with tert-butyl acetate in the presence of an acid catalyst like perchloric acid. nih.gov
Amine Protection: The secondary amine within the pyroglutamate (B8496135) ring is protected, often with a tert-butoxycarbonyl (Boc) group using (Boc)₂O and DMAP. nih.gov
Ring Opening: The cyclic amide (lactam) ring is selectively opened using a base such as lithium hydroxide (B78521) (LiOH), which hydrolyzes the amide bond while leaving the tert-butyl ester intact. nih.gov
Amide Coupling: The newly formed free carboxylic acid is then coupled with various amines or ammonium (B1175870) chloride to produce the desired primary, secondary, or tertiary amides. nih.gov
This modular approach allows for the synthesis of a wide array of substituted glutamine derivatives. For example, research into potential anticancer agents has led to the synthesis of various L-γ-methyleneglutamic acid amides, using the corresponding tert-butyl ester as a key intermediate and prodrug form. nih.gov
| Intermediate | Reagents and Conditions | Product | Reference |
| L-Pyroglutamic acid | tert-Butyl acetate, Perchloric acid | L-Pyroglutamic acid tert-butyl ester | nih.gov |
| L-Pyroglutamic acid tert-butyl ester | (Boc)₂O, DMAP, Et₃N | N-Boc-L-pyroglutamic acid tert-butyl ester | nih.gov |
| N-Boc-L-pyroglutamic acid tert-butyl ester | LiOH | N-Boc-L-glutamic acid α-tert-butyl ester | nih.gov |
| N-Boc-L-glutamic acid α-tert-butyl ester | NH₄Cl or R-NH₂, Coupling agents | N-Boc-L-glutamine derivative tert-butyl ester | nih.gov |
Formation of Peptidic Conjugates Incorporating D-Glutamine tert-Butyl Ester
In peptide chemistry, glutamic acid and glutamine residues cannot typically be used directly in synthesis without protecting their side-chain functional groups to prevent unwanted side reactions. google.com this compound provides the D-glutamic acid backbone with its side-chain carboxyl group masked as a tert-butyl ester. This protecting group is particularly useful in peptide synthesis because it can be removed by acid catalysis, thus avoiding side reactions commonly encountered during alkaline hydrolysis of other esters, such as methyl or ethyl esters. researchgate.net
The tert-butyl group's stability and specific cleavage conditions are central to its utility in modern orthogonal protection strategies, especially in solid-phase peptide synthesis (SPPS). nih.gov In the widely used Fmoc/tBu strategy, the temporary N-terminal Fmoc group is removed at each step with a mild base (e.g., piperidine), while the acid-labile side-chain protecting groups, including the tert-butyl ester of glutamic acid, remain intact. The final cleavage of the peptide from the resin and removal of all side-chain protecting groups is typically achieved in a single step with a strong acid cocktail, often containing trifluoroacetic acid (TFA). nih.govnih.gov
The use of D-glutamic acid γ-tert-butyl ester allows for the introduction of D-glutamic acid residues into peptide chains, which can be crucial for creating peptides with enhanced stability against enzymatic degradation or with specific conformational properties. chemimpex.com It serves as a key building block in the synthesis of various pharmaceuticals, including neuroprotective agents that target glutamate (B1630785) receptors. chemimpex.com For example, L-glutamic acid-α-tert-butyl ester is an important raw material for the synthesis of GLP-1 receptor agonist drugs like liraglutide (B1674861) and semaglutide. google.com
| Protecting Group | Typical Reagent for Cleavage | Stability | Orthogonality Example |
| tert-Butyloxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | Base stable, labile to moderate/strong acid | Used for N-α protection in Boc-SPPS or side-chain protection in Fmoc-SPPS. nih.gov |
| Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine (20% in DMF) | Acid stable, labile to base | Standard N-α protection in Fmoc-SPPS. nih.gov |
| Benzyl (Bzl) | H₂, Pd/C or strong acid (HF) | Stable to base and TFA | Used for side-chain protection, removed by hydrogenolysis or very strong acid. |
| tert-Butyl (tBu) Ester | Trifluoroacetic Acid (TFA) | Base stable, labile to moderate/strong acid | Used for side-chain protection of Asp/Glu in Fmoc-SPPS. researchgate.netnih.govnih.gov |
Functionalization for Advanced Molecular Architectures
Beyond its role as a protected building block in standard peptide synthesis, D-glutamine tert-butyl ester serves as a versatile scaffold for creating more complex and functionalized molecules. The selective removal of the tert-butyl group while the peptide remains attached to a solid support opens up powerful avenues for site-specific modification. nih.gov
A notable strategy involves the on-resin, Lewis acid-mediated deprotection of the side-chain tert-butyl ester of an aspartic or glutamic acid residue. nih.gov Researchers have demonstrated that ferric chloride (FeCl₃) in dichloromethane (B109758) can efficiently and selectively cleave the tert-butyl ester without affecting other protecting groups or cleaving the peptide from the resin. nih.gov This generates a free carboxylic acid on the peptide's side chain, which can then be functionalized by coupling it with various nucleophiles. This method allows for the on-resin synthesis of side-chain esters, amides, and thioesters, enriching the chemical diversity of the final peptide. nih.gov
This capability is crucial for developing advanced molecular architectures with tailored properties. For instance, the compound is a valuable tool in drug discovery for creating novel drugs targeting neurological disorders by enabling modifications that modulate neurotransmitter activity. chemimpex.com The synthesis of prodrugs, where the glutamine side chain is functionalized to improve pharmacokinetic or pharmacodynamic properties, is another key application. nih.gov By using the D-isomer, chemists can construct peptides or peptidomimetics with enhanced stability and novel biological functions, leading to innovative therapeutic agents. chemimpex.com
| Modification Strategy | Description | Example Application | Reference |
| On-Resin Side-Chain Deprotection | Selective removal of the side-chain tert-butyl ester using FeCl₃ while the peptide is on a solid support. | Allows for subsequent coupling of amines or alcohols to the glutamic acid side chain. | nih.gov |
| Prodrug Synthesis | The tert-butyl ester itself can act as a prodrug moiety, or the deprotected side chain can be functionalized to create other ester or amide prodrugs. | Synthesis of L-γ-methyleneglutamic acid amide prodrugs for cancer research. | nih.gov |
| Synthesis of Neuroprotective Agents | Use as a core building block for molecules designed to interact with glutamate receptors. | Development of novel drugs for neurological disorders. | chemimpex.com |
| Incorporation of Trifluoromethyl Groups | The protected glutamic acid backbone can be used in multi-step syntheses to introduce non-natural functional groups like trifluoromethyl ketones. | Synthesis of peptide-based protease inhibitors. | nih.gov |
Role As a Building Block in Complex Molecular Synthesis
Applications in Peptide Chemistry
In peptide synthesis, the incorporation of non-natural D-amino acids is a common strategy to enhance the metabolic stability of peptide-based drugs by making them resistant to enzymatic degradation. D-Glutamine tert-butyl ester hydrochloride serves as a protected precursor for introducing D-glutamine residues into peptide chains.
Solid-Phase Peptide Synthesis MethodologiesSolid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, and protecting groups are fundamental to its success.nih.govIn the widely used Fmoc (9-fluorenylmethyloxycarbonyl) SPPS strategy, the side chains of reactive amino acids must be protected to prevent undesirable side reactions.peptide.comThe tert-butyl ester is a common protecting group for the side-chain carboxyl group of glutamic acid.peptide.comFor D-glutamine, the tert-butyl ester protects the C-terminal carboxylic acid, while the side-chain amide is often protected with a group like trityl (Trt) to improve solubility and prevent side reactions such as dehydration.peptide.com
The general SPPS cycle involves:
Attaching the first Fmoc-protected amino acid to a solid resin support.
Removing the N-terminal Fmoc group with a mild base, typically piperidine. nih.gov
Coupling the next Fmoc-protected amino acid, such as Fmoc-D-Gln(Trt)-OH, using activating agents like HATU or HOBt/DIPCDI. nih.govnih.gov
Repeating the deprotection and coupling steps to elongate the peptide chain.
This compound would be used as the C-terminal residue, with its free amine allowing coupling to the resin and its tert-butyl ester protecting the C-terminus until final cleavage from the resin. Final cleavage and deprotection of the side-chain protecting groups are typically achieved simultaneously using a strong acid cocktail, such as trifluoroacetic acid (TFA), which also removes the tert-butyl ester. nih.govnih.gov
Solution-Phase Peptide Synthesis StrategiesIn solution-phase peptide synthesis, protecting groups are equally critical. The tert-butyl ester group is valued for its stability during coupling reactions and its selective removal under acidic conditions that often leave other protecting groups, like the benzyloxycarbonyl (Z) group, intact.ekb.egThis orthogonality allows for precise control over the synthetic route.
A typical solution-phase strategy might involve coupling an N-terminally protected D-glutamine tert-butyl ester with another amino acid ester. The resulting dipeptide can then be selectively deprotected at either the N-terminus or C-terminus for further chain elongation. The use of this compound provides the C-terminally protected fragment for this strategy. sigmaaldrich.com
Precursor for Bioactive Molecule Scaffolds
Beyond peptides, this compound is a valuable starting material for synthesizing a variety of complex bioactive molecules, where the stereochemistry at the alpha-carbon is critical for biological function.
Construction of Amino Acid-Based Molecular ProbesAmino acid-based molecular probes are essential tools for studying biological processes. This compound can be used as a scaffold to build such probes. For example, glutamic acid derivatives have been used to synthesize ligand-targeted fluorescently-labeled chelating peptide conjugates for potential use in cancer theranostics.beilstein-journals.orgSimilarly, it can be a precursor in the synthesis of trifluoromethyl ketone-containing peptides, which are potent enzyme inhibitors.nih.govThe D-amino acid core can impart specific binding properties and resistance to metabolism, making the resulting probes more effective in biological systems.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₉ClN₂O₃ |
| Molecular Weight | 238.71 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥95% |
| Storage Temperature | 0-8°C |
Data sourced from multiple suppliers and databases. chemimpex.comcymitquimica.com
Design of Analogs with Modulated Physicochemical Properties
The strategic modification of lead compounds to optimize their physicochemical properties is a cornerstone of modern medicinal chemistry and drug discovery. The introduction of specific functional groups can profoundly alter a molecule's behavior, influencing its solubility, stability, and ability to interact with biological targets. This compound serves as a pertinent example of a building block used in the synthesis of complex molecules where the tert-butyl ester moiety is leveraged to modulate these critical characteristics. chemimpex.com The tert-butyl group, in particular, offers a unique combination of steric and electronic properties that chemists exploit to fine-tune the performance of research compounds and potential therapeutic agents. nih.govmdpi.com
Influence of the tert-Butyl Group on Molecular Lipophilicity and Solubility
The incorporation of a tert-butyl group into a molecular structure significantly impacts its lipophilicity and solubility profile, which are critical determinants of a compound's pharmacokinetic behavior. acs.orgst-andrews.ac.uk Lipophilicity, often expressed as the partition coefficient (Log P), affects a molecule's ability to cross cell membranes and its distribution within biological systems. researchgate.net
However, this increased lipophilicity often corresponds to decreased aqueous solubility. acs.orgst-andrews.ac.uk This trade-off is a significant consideration in drug design, as sufficient aqueous solubility is necessary for administration and absorption. High lipophilicity can lead to challenges such as poor solubility, increased binding to plasma proteins like albumin, and higher rates of metabolism. acs.orgst-andrews.ac.uk
Fluorination of the tert-butyl group is a strategy that has been explored to mitigate its high lipophilicity. Sequentially replacing the methyl groups with fluoromethyl groups can lead to a progressive decrease in Log P, thereby increasing the hydrophilicity of the molecule. acs.orgthieme-connect.com This approach aims to balance the beneficial steric properties of the tert-butyl group with more favorable solubility profiles for biological applications. thieme-connect.com
Table 1: Influence of the tert-Butyl Group on Physicochemical Properties
| Property | Effect of tert-Butyl Group Introduction | Rationale |
| Lipophilicity (Log P) | Generally Increases | The group is composed of non-polar alkyl (methyl) substituents, increasing the molecule's hydrophobic nature. nih.govmdpi.com |
| Aqueous Solubility | Generally Decreases | Increased hydrophobicity reduces favorable interactions with polar water molecules. acs.orgst-andrews.ac.uk |
| Solubility in Organic Solvents | Generally Increases | Enhanced hydrophobic character improves solubility in non-polar environments like oils and plastics. nih.govmdpi.com |
| Permeability | Can Increase | Higher lipophilicity can facilitate passage through lipid-based cell membranes. researchgate.net |
Strategies for Enhancing Molecular Stability in Research Environments
The stability of a research compound is paramount for obtaining reliable and reproducible experimental results. This compound incorporates a tert-butyl ester, a functional group known to enhance molecular stability through several mechanisms, making it a valuable tool in chemical synthesis. chemimpex.comthieme-connect.com
One of the primary ways the tert-butyl group enhances stability is through steric hindrance. nih.govmdpi.com Its considerable size and bulky nature can physically block or shield adjacent, more reactive functional groups from participating in unwanted reactions or from enzymatic degradation. nih.govwikipedia.org This "steric shield" can slow down the rate of hydrolysis of the ester linkage compared to less hindered esters like methyl or ethyl esters, thereby increasing the compound's shelf-life and stability in various experimental conditions. nih.govacs.org The tert-butyl ester group is recognized for its excellent stability against a variety of nucleophiles and reducing agents. thieme-connect.com
In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the amino acid side chains. For amino acids like serine and threonine, tert-butyl ethers are commonly used as protecting groups for the side chain hydroxyl function in Fmoc-based synthesis. peptide.com Similarly, the carboxylic acid side chains of aspartic acid and glutamic acid are typically protected as tert-butyl esters. peptide.com These tert-butyl-based protecting groups are stable under the basic conditions used to remove the Fmoc group from the N-terminus but are readily cleaved under acidic conditions at the final stage of synthesis. peptide.comlibretexts.org
Beyond steric protection, other strategies are employed to enhance the stability of complex molecules, particularly peptides, in research settings:
Amino Acid Substitution: Replacing a standard L-amino acid with its D-enantiomer can significantly increase resistance to proteolytic enzymes, which are typically stereospecific for L-amino acids. nih.gov
Chemical Modification: Introducing non-natural amino acids or modifying the peptide backbone, for instance, by replacing a labile amide bond, can prevent cleavage by proteases. researchgate.net
Cyclization: Constraining the peptide's conformation through backbone or side-chain cyclization can stabilize its structure and reduce susceptibility to enzymatic degradation. researchgate.net
Formulation Strategies: For compounds in solution, stability can be enhanced by optimizing the pH with appropriate buffer systems, using stabilizing agents, or excluding oxygen to prevent oxidation. mdpi.com
Table 2: Strategies for Molecular Stabilization
| Strategy | Description | Example Application |
| Steric Hindrance | Introduction of bulky groups, like a tert-butyl group, to physically protect reactive sites. nih.govmdpi.com | The tert-butyl ester in this compound protects the carboxylic acid from premature hydrolysis. thieme-connect.comnih.gov |
| Protecting Groups | Reversible modification of a functional group to prevent it from reacting during a chemical transformation. libretexts.org | Use of tert-butyl ethers and esters to protect side chains in Fmoc-based peptide synthesis. peptide.com |
| D-Amino Acid Substitution | Replacing an L-amino acid with its D-isomer to confer resistance to enzymatic degradation. nih.gov | Creating more stable peptide analogs for in-vitro studies. |
| Cyclization | Forming a cyclic structure within a molecule to restrict its conformation and improve stability. researchgate.net | Development of cyclic peptide therapeutics with improved pharmacokinetic properties. |
| pH Optimization | Using buffer systems to maintain a pH at which the compound exhibits maximum stability. mdpi.com | Formulating peptide solutions for long-term storage and use in assays. |
Biochemical and Biological Research Investigations Non Clinical Contexts
Studies in Amino Acid Metabolism and Cellular Pathways
The unique stereochemistry of D-glutamine tert-butyl ester hydrochloride makes it a specialized tool for investigating amino acid metabolism. Unlike the L-isomer, it is not a direct precursor for protein synthesis in most organisms, allowing researchers to trace metabolic fates distinct from protein incorporation.
In metabolic research, D-amino acid derivatives are utilized to probe the specificity of metabolic pathways and enzymes. D-amino acids can be used to investigate bacterial cell wall synthesis, as components like D-glutamate are essential for peptidoglycan formation nih.gov. D-amino acid derivatives, including esters, can serve as metabolic labels to track the dynamics of peptidoglycan biosynthesis and degradation in bacteria nih.gov.
The tert-butyl ester modification can increase the lipophilicity of the D-glutamine molecule, potentially facilitating its transport across cell membranes in research models. Once inside the cell, intracellular esterases may cleave the ester bond, releasing D-glutamine. This strategy allows researchers to bypass specific amino acid transporters and study the intracellular effects of D-glutamine. Studies on related L-glutamine prodrugs have shown that tert-butyl esters can enhance metabolic stability and resistance to hydrolysis in certain tissues, a principle that can be applied when designing probes for D-amino acid metabolism nih.gov.
Glutamine cycling, particularly the glutamate-glutamine cycle in the central nervous system, is critical for neurotransmission. This cycle involves the conversion of L-glutamate to L-glutamine in glial cells and its subsequent transfer back to neurons. Introducing D-glutamine derivatives can help elucidate the stereospecificity of the transporters and enzymes involved in this cycle.
Research indicates that D-amino acids can influence the metabolic activity of cells researchgate.net. By using a D-isomer like D-glutamine tert-butyl ester, investigators can assess whether the enzymes of the glutamine cycle, such as glutamine synthetase (GS) and glutaminase (GLS), can process the "unnatural" enantiomer. This helps to define the strict stereochemical requirements of these pathways. For instance, if D-glutamine is not metabolized, it might act as a competitive inhibitor of L-glutamine transport or binding, allowing researchers to modulate the glutamine cycle and study the downstream consequences.
Enzymatic Interaction and Modulation Studies
The interactions of enzymes with their substrates are highly specific, often extending to the precise stereochemistry of the substrate molecule. This compound is an ideal candidate for studying these stereospecific interactions.
Most enzymes involved in glutamine metabolism are highly specific for the L-isomer.
Glutaminase (GLS): This enzyme hydrolyzes glutamine to glutamate (B1630785) and ammonia. Studies on GLS isoforms have consistently shown a strong preference for L-glutamine, with little to no activity towards D-glutamine.
Glutamine Synthetase (GS): This enzyme catalyzes the synthesis of glutamine from glutamate and ammonia. Research has demonstrated that while GS is highly specific to the L-form of glutamate, some studies have explored its activity with D-glutamic acid derivatives, indicating that under certain conditions, some interaction may occur, though typically with much lower efficiency than with the L-isomer nih.govnih.gov.
The presence of the tert-butyl ester group adds another layer of specificity. Before D-glutamine can interact with intracellular enzymes like GLS or GS, the ester must be cleaved by cellular esterases. The efficiency of this cleavage can vary between cell types and research models.
The basis for the stereospecific recognition of amino acids lies in the three-dimensional structure of the enzyme's active site. Enzymes that metabolize amino acids are chiral and are shaped to bind the L-enantiomer with high affinity acs.org. The specific arrangement of functional groups in the active site forms a binding pocket that precisely accommodates the L-isomer, while the D-isomer, being a mirror image, does not fit correctly.
In mammals, the metabolism of D-amino acids is primarily handled by the enzyme D-amino acid oxidase (DAO), which catalyzes their oxidative deamination nih.govfrontiersin.org. DAO has broad substrate specificity for neutral and basic D-amino acids but exhibits little activity against acidic D-amino acids like D-glutamate nih.gov. Therefore, D-glutamine, once converted to D-glutamate, may be a poor substrate for this enzyme family, making it metabolically stable in this context and useful for probing other pathways.
Given that D-glutamine is generally not a substrate for the primary enzymes of L-glutamine metabolism, it and its derivatives may function as inhibitors.
Competitive Inhibition: D-Glutamine tert-butyl ester, by mimicking the structure of the natural substrate, could potentially bind to the active site of glutamine transporters or enzymes without being processed. This binding would prevent the natural L-glutamine from accessing the enzyme, thereby inhibiting the metabolic pathway. Glutamine antagonists, which are structurally similar to glutamine, have been developed to block glutamine metabolism in cancer research nih.govnih.gov.
Allosteric Modulation: In some cases, a molecule can bind to a site on the enzyme other than the active site (an allosteric site) and change the enzyme's conformation, either activating or inhibiting it. While there is limited specific research on D-glutamine tert-butyl ester as an allosteric modulator, this remains a potential mechanism of action in research investigations.
The table below summarizes the expected interactions based on the principles of enzyme stereospecificity.
| Enzyme | Natural Substrate | Interaction with D-Glutamine | Potential Effect of D-Glutamine Derivative |
| Glutaminase (GLS) | L-Glutamine | Very low to no activity | Competitive Inhibition |
| Glutamine Synthetase (GS) | L-Glutamate | Very low to no activity | Competitive Inhibition |
| Glutamine Transporters | L-Glutamine | Potential for low-affinity binding | Competitive Inhibition of L-Glutamine uptake |
| D-Amino Acid Oxidase (DAO) | Neutral/Basic D-Amino Acids | Low activity (as D-glutamine is neutral, but its product D-glutamate is acidic) | Slow degradation |
Assay Development for Enzyme Activity (e.g., Glutamine Synthetase)
This compound can be utilized in the development of assays to determine the activity of enzymes such as glutamine synthetase (GS). novusbio.comnih.gov GS is a critical enzyme in nitrogen metabolism, catalyzing the ATP-dependent condensation of glutamate and ammonia to form glutamine. wikipedia.org
In a typical assay, the enzymatic activity of GS is measured by quantifying the product of the reaction it catalyzes. One common method involves a two-step process where the glutamine produced is converted to γ-glutamylhydroxamate, which can be detected spectrophotometrically. nih.gov
Alternatively, a coupled-enzyme assay can be employed. In this setup, the ADP produced from the GS reaction is used in a subsequent reaction catalyzed by pyruvate kinase and lactate dehydrogenase, leading to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
The stability of this compound in aqueous solutions makes it a suitable substrate for these types of assays, allowing for reliable and reproducible measurements of enzyme kinetics.
Table 1: Components of a Typical Glutamine Synthetase Activity Assay
| Component | Function |
| This compound | Substrate for Glutamine Synthetase |
| ATP | Provides the energy for the reaction |
| Ammonia | Co-substrate with glutamate |
| Glutamine Synthetase | The enzyme being assayed |
| Pyruvate Kinase/Lactate Dehydrogenase | Coupling enzymes for detection |
| NADH | Readout molecule, absorbance decreases as it is oxidized to NAD+ |
| Buffer | Maintains a stable pH for the reaction |
Molecular Mechanism Exploration in Cell-Based Models
Effects on Cellular Growth and Proliferation in In Vitro Systems
The amino acid glutamine is a key nutrient for cellular growth and proliferation, particularly in rapidly dividing cells such as cancer cells. nih.gov Studies have investigated the effects of glutamine and its derivatives on the growth of various cell lines in vitro.
For instance, research has shown that some cancer cell lines exhibit a high dependency on glutamine for their proliferation. researchgate.net In breast cancer cell lines like MCF-7, SK-BR-3, and MDA-MB-231, L-γ-methyleneglutamic acid amides, which are structurally related to glutamine, have been shown to inhibit cell growth. nih.gov The esterified forms of these compounds, including tert-butyl esters, were also evaluated and found to suppress the growth of these cancer cells, although they were less potent than the parent amides. nih.gov Notably, these compounds did not inhibit the growth of the nonmalignant MCF-10A breast cell line. nih.gov
The reliance of certain cell types on glutamine suggests that targeting glutamine metabolism could be a potential therapeutic strategy. The use of glutamine analogs or derivatives like this compound in such studies allows researchers to probe the specific roles of glutamine in cellular proliferation and survival.
Table 2: Summary of Research Findings on the Effects of Glutamine Analogs on Cell Proliferation
| Cell Line | Compound Type | Observed Effect |
| MCF-7 (Breast Cancer) | L-γ-methyleneglutamic acid amides and their tert-butyl esters | Inhibition of cell growth |
| SK-BR-3 (Breast Cancer) | L-γ-methyleneglutamic acid amides and their tert-butyl esters | Inhibition of cell growth |
| MDA-MB-231 (Triple-Negative Breast Cancer) | L-γ-methyleneglutamic acid amides and their tert-butyl esters | Inhibition of cell growth |
| MCF-10A (Nonmalignant Breast) | L-γ-methyleneglutamic acid amides and their tert-butyl esters | No inhibition of cell growth |
Perturbation of Cellular Metabolic Fluxes in Cell Lines
Glutamine plays a central role in cellular metabolism, serving as a major source of carbon and nitrogen for biosynthetic processes and energy production. nih.gov Metabolic flux analysis is a powerful tool used to investigate how cells utilize different nutrients and how metabolic pathways are regulated. nih.gov
In cell culture, particularly with cell lines like Chinese Hamster Ovary (CHO) cells, glutamine metabolism is a key area of study for process optimization. nih.gov The availability of glutamine can significantly impact cellular physiology and metabolic fluxes. nih.gov For example, high glutamine concentrations can initially stimulate growth but may lead to the accumulation of waste products like ammonia, which can inhibit growth later on. nih.gov
By using stable isotope-labeled versions of this compound, researchers can trace the fate of the glutamine molecule within the cell. This allows for the detailed mapping of metabolic pathways, including the tricarboxylic acid (TCA) cycle, and helps to understand how different conditions or genetic modifications affect cellular metabolism. nih.gov Such studies are crucial for understanding the metabolic rewiring that occurs in various diseases, including cancer. nih.gov
Neurochemical Research Applications in Model Systems (Non-Clinical)
Investigating Glutamate's Role in Synaptic Transmission Models
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a fundamental role in synaptic transmission and plasticity. The glutamate-glutamine cycle is a critical process for maintaining the supply of glutamate for neurotransmission. nih.gov In this cycle, glutamate released into the synaptic cleft is taken up by astrocytes and converted to glutamine by glutamine synthetase. nih.govresearchgate.net This glutamine is then transported back to neurons, where it is converted back to glutamate by glutaminase. researchgate.net
This compound, as a derivative of glutamine, can be used in non-clinical model systems to study various aspects of this cycle. For instance, it can be used to investigate the transport of glutamine into neurons and its subsequent conversion to glutamate. nih.gov By manipulating the availability of glutamine precursors, researchers can explore the impact on synaptic function, such as the strength and frequency of synaptic transmission. researchgate.netnih.gov
Furthermore, understanding the role of glutamate and glutamine in neurotransmission is crucial for investigating the pathophysiology of various neurological and psychiatric disorders where glutamatergic signaling is dysregulated. nih.gov
Advanced Analytical and Characterization Methodologies in Research
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of amino acid derivatives, enabling the separation of complex mixtures with high resolution. For D-glutamine tert-butyl ester hydrochloride, both high-performance liquid chromatography and gas chromatography are routinely employed for quality control and in-depth research.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and related compounds. sigmaaldrich.com Commercial suppliers of similar derivatives, such as D-glutamic acid di-tert-butyl ester hydrochloride and its L-enantiomer, commonly use HPLC to certify purities, which are often required to be ≥98% or higher. chemimpex.comthermofisher.comsigmaaldrich.com
The validation of an HPLC method for glutamine analysis involves several key parameters to ensure its reliability. scirp.org For instance, a validated method for glutamine demonstrated linearity over a concentration range of 4 - 50 µg/mL with a correlation coefficient (r²) of 0.9999 and an accuracy of 99.78%. scirp.org Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day), with relative standard deviation (RSD) values typically below 5%. scirp.org Such methods can also be used to monitor the stability of the compound over time, which is a critical aspect of reaction kinetics assessment. dovepress.com In one study, HPLC was used to monitor the release of a conjugated molecule from a poly-L-glutamic acid backbone in plasma, demonstrating its utility in tracking the kinetics of bond cleavage. dovepress.com
Table 1: HPLC Purity Data for Related Glutamic Acid Ester Derivatives This table presents typical purity specifications for commercially available glutamic acid ester hydrochlorides, as determined by HPLC analysis.
| Compound Name | Purity Specification (by HPLC) | Source |
|---|---|---|
| D-Glutamic acid di-tert-butyl ester hydrochloride | ≥ 98% | chemimpex.com |
| L-Glutamic acid di-tert-butyl ester hydrochloride | ≥ 97.5% | thermofisher.com |
| D-Glutamic acid γ-benzyl ester α-tert-butyl ester hydrochloride | ≥ 99% | chemimpex.com |
| D-Glutamic acid γ-tert-butyl ester α-amide hydrochloride | ≥ 99.5% (Chiral HPLC) | chemimpex.comjk-sci.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for amino acid profiling and the determination of enantiomeric purity. Due to the polar and non-volatile nature of amino acids, derivatization is a mandatory step before GC analysis. sigmaaldrich.com This process replaces active hydrogens on functional groups with nonpolar moieties, rendering the analyte volatile. sigmaaldrich.com A common reagent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.comresearchgate.net It is important to note that some amino acids, including glutamine, can form multiple derivative products, which may require optimization of reaction conditions like temperature and time to ensure a consistent response. sigmaaldrich.com
For determining enantiomeric purity, GC analysis on a chiral column is highly effective. cat-online.com This is crucial for distinguishing D- and L-isomers. GC-MS offers an advantage in that it can provide a comprehensive profile of all enantiomers present, even from different derivatives in a contaminated sample. cat-online.com For highly accurate measurements, especially in complex matrices like peptides, a deuterium-labeling method combined with GC-MS can be used. This technique accounts for any racemization that might occur during sample preparation (e.g., hydrolysis), ensuring that the measured D/L ratio accurately reflects the original composition of the sample. cat-online.com
Table 2: Analytical Characteristics for Amino Acid Derivatives by GC-MS The table shows the limits of detection (LOD) for various amino acid TBDMS derivatives using a selected ion monitoring GC-MS method, illustrating the high sensitivity of the technique.
| Amino Acid | Limit of Detection (LOD) (pg) |
|---|---|
| Alanine | 1.1 |
| Valine | 1.1 |
| Leucine | 0.9 |
| Proline | 1.9 |
| Aspartic Acid | 4.3 |
| Glutamic Acid | 6.4 |
| Glutamine | 12 |
| Phenylalanine | 2.5 |
| Lysine | 4.9 |
| Histidine | 46 |
| Tryptophan | 16 |
Data adapted from a study on trace analysis of amino acids in atmospheric aerosols. researchgate.net
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) is indispensable for the identification and quantification of this compound, providing information on molecular weight and structure. When coupled with techniques like flow injection, it allows for high-throughput analysis.
Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS or FI-MS/MS) is a high-throughput technique used for the rapid quantification of amino acid derivatives without the need for time-consuming chromatographic separation. nih.govwaters.com This method is widely applied in clinical research, such as for screening newborns for inborn errors of metabolism, by analyzing amino acids and acylcarnitines in dried blood spots. thermofisher.comresearchgate.net
In a typical FI-MS/MS workflow, the analyte is extracted from the sample matrix, mixed with internal standards, and directly injected into the mass spectrometer's ion source via a continuous flow of solvent. nih.govthermofisher.com The analysis time is remarkably short, often between 1 to 2 minutes per sample, which is ideal for large-scale studies. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte, including derivatized glutamine. waters.com
Derivatization is a key strategy to enhance the performance of mass spectrometric analysis of amino acids. The choice of reagent depends on the analytical technique (GC-MS or LC-MS) and the specific requirements of the analysis.
For LC-MS/MS and FI-MS/MS, a common and effective method is esterification with acidified alcohol, such as 3N butanolic-HCl. thermofisher.comnih.govgeneseo.edu This reaction converts amino acids into their corresponding butyl esters. The process typically involves heating the sample with the butanolic-HCl reagent (e.g., at 65°C for 15-20 minutes), which improves ionization efficiency and analytical sensitivity in the mass spectrometer. thermofisher.comnih.govgeneseo.edu
For GC-MS, different reagents are required to achieve volatility. As mentioned, silylation reagents like MTBSTFA are common. sigmaaldrich.com Another robust, two-step approach involves an initial esterification (e.g., with 2M HCl in methanol) followed by acylation with a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comnih.gov This creates methyl ester-pentafluoropropionyl derivatives that are highly volatile and stable for GC-MS analysis. mdpi.comnih.gov Investigating fragmentation pathways of these derivatives is also a key area of research to improve the identification and quantification of specific amino acids like glutamine and to distinguish them from closely related molecules such as glutamic acid. nih.gov
Table 3: Comparison of Common Derivatization Strategies for MS-Based Amino Acid Analysis
| Derivatization Reagent/Method | Analytical Platform | Purpose | Typical Reaction |
|---|---|---|---|
| Butanolic-HCl | LC-MS/MS, FI-MS/MS | Forms butyl esters to improve ionization efficiency. nih.govgeneseo.edu | Incubation at 65°C for ~15-20 min. thermofisher.com |
| MTBSTFA | GC-MS | Forms TBDMS derivatives to increase volatility and thermal stability. sigmaaldrich.com | Heating at 100°C for several hours. sigmaaldrich.com |
| Methanolic-HCl followed by PFPA | GC-MS | Two-step process forming stable methyl ester-pentafluoropropionyl derivatives for volatility. mdpi.comnih.gov | Step 1: 80°C for 60 min. Step 2: 65°C for 30 min. nih.gov |
| Dimethylformamide dimethyl acetal (B89532) and isobutanol | ESI-MS/MS | Forms dimethylformamidine isobutyl ester to aid in distinguishing Gln from Glu. nih.gov | Modified conditions to prevent Gln hydrolysis. nih.gov |
Spectroscopic Characterization for Structural Elucidation
While chromatography and mass spectrometry separate and quantify the compound, spectroscopic techniques are essential for the definitive elucidation of its molecular structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and high-resolution mass spectrometry provides unambiguous confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for structural elucidation. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons of the tert-butyl group (a singlet integrating to 9 protons, typically around 1.4-1.5 ppm), the protons on the glutamine backbone (α, β, and γ protons), and the amide protons. The ¹³C NMR spectrum would similarly show distinct signals for the carbonyl carbons of the ester and amide, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the glutamine chain. Detailed analysis of chemical shifts, coupling constants, and integration confirms the connectivity of the atoms. For example, in a related structure, the formation of an ester bond was confirmed by an upfield shift of the adjacent proton signals. dovepress.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine (as a hydrochloride salt) and the amide, C=O stretches for the ester and amide groups (typically in the 1650-1750 cm⁻¹ region), and C-O stretches associated with the ester. This technique is often used as a quality control step to confirm that the synthesized material conforms to the expected structure. thermofisher.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural confirmation by revealing how the molecule breaks apart, which can be pieced together to verify the original structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Synthetic Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for the structural confirmation of this compound.
In the ¹H NMR spectrum, the chemical shift (δ) of each proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, the expected signals would correspond to the protons of the tert-butyl group, the glutamine backbone, and the amide and amine groups.
The large tert-butyl group, with its nine equivalent protons, is expected to produce a prominent singlet signal in the upfield region of the spectrum, typically around 1.4-1.5 ppm. The protons of the glutamine methylene (B1212753) groups (at C3 and C4) and the alpha-carbon (at C2) would appear as multiplets in the range of approximately 2.0 to 4.0 ppm. The chemical shifts and coupling constants of these protons provide detailed information about the connectivity and stereochemistry of the molecule. The protons of the primary amide and the amine hydrochloride are also observable, though their chemical shifts can be variable and are dependent on the solvent and concentration.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbons of the ester and amide groups, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the glutamine backbone. The distinct chemical shifts for each of these carbons allow for unambiguous confirmation of the carbon skeleton of the compound.
While specific, experimentally verified spectral data for this compound is not widely available in public databases, the expected chemical shifts can be predicted based on the analysis of its enantiomer, L-Glutamine tert-Butyl Ester Hydrochloride, and other similar structures.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| tert-Butyl (9H) | 1.45 | Singlet |
| C3-H₂ (2H) | 2.10 - 2.30 | Multiplet |
| C4-H₂ (2H) | 2.40 - 2.60 | Multiplet |
| C2-H (1H) | 3.80 - 4.00 | Multiplet |
| Amide (-CONH₂) | 7.00 - 7.50 | Broad Singlet |
| Amine (-NH₃⁺) | 8.00 - 8.50 | Broad Singlet |
Note: The chemical shifts are predictions based on analogous compounds and may vary depending on the solvent and experimental conditions.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| tert-Butyl (CH₃)₃ | 28.2 |
| C3 | 29.5 |
| C4 | 31.8 |
| C2 | 53.5 |
| tert-Butyl Quaternary C | 82.0 |
| C1 (Ester C=O) | 171.0 |
| C5 (Amide C=O) | 175.0 |
Note: The chemical shifts are predictions based on analogous compounds and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum, with the positions of the absorption bands (measured in wavenumbers, cm⁻¹) corresponding to specific types of chemical bonds and functional groups.
For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of its key functional moieties. The carbonyl (C=O) stretching vibrations are particularly informative. The ester carbonyl group is expected to show a strong absorption band in the region of 1730-1750 cm⁻¹, while the amide carbonyl will typically absorb at a lower frequency, around 1650-1680 cm⁻¹.
The N-H stretching vibrations of the primary amide and the amine hydrochloride will appear as broad bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the alkyl groups (the glutamine backbone and the tert-butyl group) will be observed in the 2850-3000 cm⁻¹ range. Furthermore, C-O stretching of the ester group will produce a strong signal between 1000 and 1300 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Amine Hydrochloride (N-H) | Stretch | 3100 - 3300 (broad) |
| Amide (N-H) | Stretch | 3200 - 3400 (broad) |
| Alkyl (C-H) | Stretch | 2850 - 3000 |
| Ester (C=O) | Stretch | 1730 - 1750 |
| Amide (C=O) | Stretch | 1650 - 1680 |
| Ester (C-O) | Stretch | 1000 - 1300 |
Note: The absorption ranges are typical values and can be influenced by the physical state of the sample and intermolecular interactions.
Theoretical and Computational Studies of D Glutamine Tert Butyl Ester Hydrochloride
Molecular Modeling and Conformational Analysis
Molecular modeling of D-Glutamine tert-Butyl Ester Hydrochloride would begin with the construction of its 3D structure. This initial model would then be subjected to conformational analysis to identify low-energy structures, which are crucial for understanding its physical and chemical properties.
Conformational Search: A systematic or stochastic conformational search would be employed to explore the potential energy surface of the molecule. Methods like molecular mechanics (MM) force fields, such as CHARMM or AMBER, are typically used for this purpose due to their computational efficiency. nih.gov The search would identify various stable conformers by rotating the single bonds within the molecule, particularly around the chiral center and the flexible side chain.
Dihedral Angles of Interest: Key dihedral angles that define the conformation of this compound include:
Side-chain dihedrals (χ1, χ2, etc.): These describe the orientation of the glutamine side chain and the tert-butyl ester group.
Computational studies on similar dipeptides have shown that the relative energies of different rotamers can vary significantly and are crucial for accurate structural predictions. nih.gov For this compound, the bulky tert-butyl group would likely impose significant steric constraints, influencing the preferred side-chain conformation.
Data Table: Predicted Low-Energy Conformers (Hypothetical) Since specific data is unavailable, the following table illustrates what a conformational analysis might yield. The energy values are hypothetical.
| Conformer ID | Dihedral Angle (χ1, degrees) | Dihedral Angle (χ2, degrees) | Relative Energy (kcal/mol) |
| 1 | -60 | 180 | 0.0 |
| 2 | 180 | -60 | 1.2 |
| 3 | 60 | 180 | 1.5 |
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of a molecule. nih.gov For this compound, these calculations would be essential for predicting its chemical behavior.
Methods: DFT calculations using functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)) are commonly employed to optimize the geometry and calculate various molecular properties. acs.org Such calculations can be performed in the gas phase or with a solvent model to simulate conditions in solution.
Reactivity Descriptors: Several key parameters derived from quantum chemical calculations help in predicting reactivity:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen of the ester and amide groups would be expected to be electron-rich, while the hydrogen atoms of the ammonium (B1175870) group would be electron-poor.
Atomic Partial Charges: Calculating the partial charge on each atom can provide a quantitative measure of local electron density and reactivity. researchgate.netsiftdesk.org
Data Table: Calculated Quantum Chemical Properties (Hypothetical) This table presents hypothetical values for quantum chemical descriptors of this compound.
| Property | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Dipole Moment | 3.5 D |
In Silico Studies of Molecular Interactions in Research Systems
In silico methods like molecular docking are used to predict how a small molecule such as this compound might interact with a biological target, typically a protein.
Molecular Docking: Molecular docking simulations would place the 3D structure of this compound into the binding site of a target protein to predict its binding orientation and affinity. For instance, given its structure as a D-amino acid derivative, it could be docked into the active site of enzymes like D-amino acid oxidase to investigate potential inhibitory activity. researchgate.netsiftdesk.orgnih.gov The scoring functions in docking software estimate the binding free energy, providing a rank for different binding poses.
Interaction Analysis: The analysis of the docked pose would reveal key intermolecular interactions, such as:
Hydrogen Bonds: The amine and amide groups of this compound are capable of forming hydrogen bonds with amino acid residues in the binding site.
Hydrophobic Interactions: The tert-butyl group would likely engage in hydrophobic interactions with nonpolar residues.
Electrostatic Interactions: The charged ammonium group would favor interactions with negatively charged residues like aspartate or glutamate (B1630785).
In a study on glutamic acid derivatives, molecular docking was used to identify potential binding sites and interactions within glutamine synthetase. bohrium.com A similar approach for this compound would be invaluable for understanding its potential biological roles.
Reaction Mechanism Simulations for Ester Chemistry
Computational chemistry can be used to simulate and analyze the mechanisms of chemical reactions, such as the hydrolysis of the tert-butyl ester group in this compound.
Ester Hydrolysis: The hydrolysis of tert-butyl esters can proceed through different mechanisms depending on the conditions (acidic, basic, or neutral). oup.com Computational studies can elucidate the reaction pathways and determine the activation energies for each step. For tert-butyl esters, acid-catalyzed hydrolysis often proceeds via an AAL1 mechanism, involving the formation of a stable tert-butyl carbocation. oup.com
Transition State Theory: By mapping the potential energy surface of the reaction, computational methods can identify the transition state structures and calculate the activation energy barriers. This information is critical for understanding the reaction kinetics. For instance, DFT calculations have been used to investigate the deamidation of glutamine, a reaction that proceeds through a cyclic intermediate, revealing the catalytic effects of other molecules. nih.govacs.org
Data Table: Hypothetical Activation Energies for Hydrolysis The following table provides a hypothetical comparison of activation energies for different hydrolysis mechanisms.
| Hydrolysis Mechanism | Catalyst | Activation Energy (kcal/mol) |
| Acid-Catalyzed (AAL1) | H+ | 20 |
| Neutral | Water | 35 |
| Base-Catalyzed (BAC2) | OH- | 25 |
These theoretical and computational approaches provide a powerful toolkit for characterizing the structure, reactivity, and potential biological interactions of this compound, guiding further experimental research.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the purity and enantiomeric integrity of D-Glutamine tert-Butyl Ester Hydrochloride?
- Methodological Answer : Purity can be assessed via reverse-phase HPLC using a C18 column with UV detection at 210–220 nm, comparing retention times against reference standards. Enantiomeric integrity is confirmed using chiral chromatography or polarimetry. For structural validation, H-NMR and C-NMR are essential to verify tert-butyl ester formation and absence of racemization. Mass spectrometry (ESI-MS) further corroborates molecular weight .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling (e.g., EDC/NHS) between D-glutamine and tert-butanol under anhydrous conditions. Alternative routes include acid-catalyzed esterification using HCl in tert-butyl alcohol. Post-synthesis, purification involves recrystallization from ethanol/diethyl ether mixtures, followed by lyophilization to isolate the hydrochloride salt. Yield optimization requires strict control of reaction temperature (0–5°C) and pH (4.5–5.5) to minimize side reactions .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis of the tert-butyl ester. Stability assessments should include periodic HPLC analysis to detect degradation products like free D-glutamine. For extended storage (>6 months), aliquot the compound under inert gas (N) to avoid oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during peptide synthesis using this compound?
- Methodological Answer : Racemization is pH- and temperature-dependent. Use coupling reagents like HATU or HOAt with DIEA in DMF, maintaining pH ≤ 7.5. Low temperatures (0–4°C) and shorter reaction times (<2 hours) reduce racemization risk. Monitor enantiopurity via chiral HPLC after each coupling step. Comparative studies suggest microwave-assisted solid-phase synthesis reduces racemization by 15–20% compared to traditional methods .
Q. What strategies resolve data contradictions in studies investigating the pH-dependent stability of this compound?
- Methodological Answer : Contradictory stability data often arise from buffer composition or ionic strength variations. Use standardized buffers (e.g., PBS pH 7.4 vs. acetate pH 5.0) and conduct kinetic studies at 25°C and 37°C. Apply Arrhenius plots to model degradation rates. For conflicting results, validate via LC-MS/MS to differentiate hydrolysis products (e.g., tert-butyl alcohol vs. free glutamine) .
Q. How does the steric hindrance of the tert-butyl group influence enzymatic cleavage rates in prodrug studies?
- Methodological Answer : The tert-butyl ester’s steric bulk reduces susceptibility to esterase-mediated hydrolysis. To quantify this, perform in vitro assays with human serum or recombinant esterases (e.g., CES1/CES2), comparing hydrolysis rates against methyl or ethyl esters. Use Michaelis-Menten kinetics to derive and . Molecular docking simulations further elucidate steric interactions with enzyme active sites .
Q. What statistical approaches are appropriate for analyzing dose-response data in cellular uptake studies involving this compound?
- Methodological Answer : Nonlinear regression (e.g., log[inhibitor] vs. response) in GraphPad Prism or R is used to calculate EC values. For non-normal distributions, apply non-parametric tests (Mann-Whitney U). Include replicates (n ≥ 6) to account for biological variability. Principal Component Analysis (PCA) may identify confounding variables like cell passage number or media composition .
Data Presentation Guidelines
- Structural Data : Include NMR spectra (chemical shifts for tert-butyl protons: δ 1.2–1.4 ppm) and MS fragmentation patterns .
- Stability Studies : Present degradation kinetics as semi-log plots (ln[concentration] vs. time) with error bars representing SEM .
- Enantiopurity : Report enantiomeric excess (ee) as , validated by chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
